Cas no 20327-23-5 (1-Cyclopropylpiperazine)
1-Cyclopropylpiperazine Chemical and Physical Properties
Names and Identifiers
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- 1-Cyclopropylpiperazine
- 1-(cyclopropyl )piperazine
- 1-CYCLOPROPYL-PIPERAZINE
- Cyclopropylpiperazine
- 4-cyclopropylpiperazine
- N-cyclopropyl piperazine
- N-cyc-Pr-piperazine
- Piperazine, 1-cyclopropyl-
- cyclopropylpiper-azine
- cyclopropyl piperazine
- PubChem15889
- n-cyclopropyl-piperazine
- (Piperazin-1-yl)cyclopropane
- N-CYCLOPROPYLPIPERAZINE
- KSC497E1L
- HNZJIWIXRPBFAN-UHFFFAOYSA-N
- EBD34125
- 1-Cyclopropylpiperazine, AldrichCPR
- BCP22265
- SBB062715
- SCHEMBL63548
- PS-3856
- W-206502
- SY009595
- A814447
- AM20090152
- AT-057/43232527
- AKOS003590864
- C2794
- YSWG294
- BL006037
- 20327-23-5
- PB18721
- F2169-1041
- MFCD06254805
- CS-W008811
- DTXSID20406303
- FT-0649654
- Z336080466
- EN300-49657
- DB-019146
-
- MDL: MFCD06254805
- Inchi: 1S/C7H14N2/c1-2-7(1)9-5-3-8-4-6-9/h7-8H,1-6H2
- InChI Key: HNZJIWIXRPBFAN-UHFFFAOYSA-N
- SMILES: N1(CCNCC1)C1CC1
Computed Properties
- Exact Mass: 126.11600
- Monoisotopic Mass: 126.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 93.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3
- XLogP3: 0.2
Experimental Properties
- Density: 1.047
- Boiling Point: 43°C/7mmHg(lit.)
- Flash Point: 89.2℃
- Refractive Index: 1.4804
- PSA: 15.27000
- LogP: 0.32070
1-Cyclopropylpiperazine Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H227-H314
- Warning Statement: P210-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- Hazardous Material transportation number:3267
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
1-Cyclopropylpiperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Cyclopropylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C986860-100mg |
1-Cyclopropylpiperazine |
20327-23-5 | 100mg |
$ 64.00 | 2023-04-17 | ||
| TRC | C986860-250mg |
1-Cyclopropylpiperazine |
20327-23-5 | 250mg |
$ 75.00 | 2023-04-17 | ||
| TRC | C986860-500mg |
1-Cyclopropylpiperazine |
20327-23-5 | 500mg |
$ 87.00 | 2023-04-17 | ||
| TRC | C986860-1g |
1-Cyclopropylpiperazine |
20327-23-5 | 1g |
$ 98.00 | 2023-04-17 | ||
| Alichem | A139003001-5g |
1-Cyclopropylpiperazine |
20327-23-5 | 97% | 5g |
$199.68 | 2023-09-02 | |
| Alichem | A139003001-10g |
1-Cyclopropylpiperazine |
20327-23-5 | 97% | 10g |
$332.85 | 2023-09-02 | |
| Alichem | A139003001-25g |
1-Cyclopropylpiperazine |
20327-23-5 | 97% | 25g |
$598.50 | 2023-09-02 | |
| Fluorochem | 075584-1g |
1-Cyclopropyl-piperazine |
20327-23-5 | 95% | 1g |
£63.00 | 2022-03-01 | |
| Fluorochem | 075584-5g |
1-Cyclopropyl-piperazine |
20327-23-5 | 95% | 5g |
£188.00 | 2022-03-01 | |
| Fluorochem | 075584-10g |
1-Cyclopropyl-piperazine |
20327-23-5 | 95% | 10g |
£310.00 | 2022-03-01 |
1-Cyclopropylpiperazine Suppliers
1-Cyclopropylpiperazine Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 1-Cyclopropylpiperazine
Professional Introduction to 1-Cyclopropylpiperazine (CAS No. 20327-23-5)
1-Cyclopropylpiperazine, chemically designated as 1-cyclopropylpiperazine, is a significant compound in the field of pharmaceutical research and development. With a CAS number of 20327-23-5, this molecule has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The cyclopropyl substituent attached to the piperazine ring introduces a rigid, three-membered carbon cycle, which can influence the compound's pharmacokinetic and pharmacodynamic profiles. This introduction aims to provide a comprehensive overview of 1-cyclopropylpiperazine, its chemical characteristics, synthetic pathways, and the latest research findings that highlight its importance in modern drug discovery.
The chemical structure of 1-cyclopropylpiperazine consists of a six-membered piperazine ring fused with a cyclopropane moiety at the 1-position. This configuration imparts distinct electronic and steric properties to the molecule. The piperazine ring is known for its ability to form hydrogen bonds and interact with biological targets, making it a popular scaffold in drug design. The presence of the cyclopropyl group enhances the compound's lipophilicity, which can be advantageous for crossing biological membranes. Such structural features make 1-cyclopropylpiperazine a promising candidate for further exploration in various therapeutic areas.
One of the most compelling aspects of 1-cyclopropylpiperazine is its potential role in central nervous system (CNS) drug development. Piperazine derivatives are well-documented for their activity at various neurotransmitter receptors, including serotonin and dopamine receptors. The introduction of the cyclopropyl group into this framework may modulate receptor binding affinity and selectivity, leading to novel pharmacological effects. Recent studies have suggested that compounds with similar structural motifs could exhibit properties relevant to treating neurological disorders such as depression, anxiety, and schizophrenia. The unique interaction between the cyclopropyl group and the piperazine ring may provide insights into developing more effective and targeted therapeutics.
Synthetic routes to 1-cyclopropylpiperazine have been extensively studied due to its significance in pharmaceutical applications. One common approach involves the reaction of cyclopropanecarboxylic acid derivatives with appropriate piperazine precursors under controlled conditions. For instance, nucleophilic substitution reactions or cyclization strategies can be employed to construct the desired molecule. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have also been explored to improve yield and purity. These synthetic methodologies are crucial for producing sufficient quantities of 1-cyclopropylpiperazine for both laboratory research and potential clinical trials.
The pharmacological profile of 1-cyclopropylpiperazine has been a focus of numerous research endeavors. Preclinical studies have demonstrated its potential as an intermediate in developing drugs that target CNS disorders. The compound's ability to interact with serotonin receptors has led researchers to investigate its efficacy in modulating mood and behavior. Additionally, its structural similarity to known psychoactive substances has prompted investigations into its potential therapeutic benefits while minimizing unwanted side effects. These studies not only highlight the compound's promise but also underscore the need for further exploration into its mechanisms of action.
In recent years, computational modeling and molecular dynamics simulations have played a pivotal role in understanding the behavior of 1-cyclopropylpiperazine at the molecular level. These techniques allow researchers to predict how the compound interacts with biological targets by simulating its behavior in a virtual environment. Such simulations have provided valuable insights into optimizing drug design by identifying key structural features that enhance binding affinity and selectivity. By leveraging these advanced computational tools, scientists can accelerate the development process and reduce experimental costs associated with traditional trial-and-error methods.
The safety and regulatory aspects of working with 1-cyclopropylpiperazine are also critical considerations in pharmaceutical research. While not classified as a hazardous material under current regulations, proper handling procedures must be followed to ensure worker safety and environmental protection. Storage conditions, such as temperature control and moisture protection, are essential to maintain the integrity of the compound during long-term investigations. Furthermore, adherence to good laboratory practices (GLP) ensures that experimental data is reliable and reproducible, which is crucial for regulatory submissions.
Future directions in research involving 1-cyclopropylpiperazine include exploring its role in combination therapies and personalized medicine approaches. By studying how this compound interacts with other drugs or genetic markers, researchers may uncover new treatment strategies tailored to individual patient needs. Additionally, investigating its potential as a prodrug—a precursor that is converted into an active therapeutic agent within the body—could open up new avenues for drug development. Such innovations would not only enhance treatment efficacy but also improve patient compliance by reducing side effects.
In conclusion,1-cyclopropylpiperazine (CAS No. 20327-23-5) represents a fascinating subject of study in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its role in CNS drug development, synthetic methodologies, pharmacological profile, and computational studies underscore its importance in modern medicinal chemistry research. As scientific understanding advances,1-cyclopropylpiperazine is poised to contribute significantly to future drug discoveries aimed at treating neurological disorders and other diseases.
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